molecular formula C26H48O12 B12647490 Sucrose, 1-myristate CAS No. 200615-17-4

Sucrose, 1-myristate

Cat. No.: B12647490
CAS No.: 200615-17-4
M. Wt: 552.7 g/mol
InChI Key: UEYVMVXJVDAGBB-ZHBLIPIOSA-N
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Description

Significance of Sucrose (B13894) Fatty Acid Esters in Biochemical Research

Sucrose fatty acid esters (SEs) are of considerable interest in biochemical research due to their structural diversity and favorable safety profiles. researchgate.net Their applications are extensive, ranging from food and cosmetics to pharmaceutical formulations and biochemical studies. researchgate.net A key feature of SEs is that their properties, particularly their hydrophilic-lipophilic balance (HLB), can be finely adjusted by varying the degree of esterification on the sucrose molecule. researchgate.net Monoesters are generally more water-soluble, while di-, tri-, and higher esters are more oil-soluble. researchgate.net

In the realm of biochemical research, SEs are investigated for a variety of beneficial properties, including antimicrobial, anti-tumor, anti-inflammatory, and antioxidant activities. researchgate.net They are also studied as agents that can enhance the permeability of drugs. researchgate.net The ability of these esters to act as surfactants is crucial for their use as emulsifiers, wetting agents, and stabilizers in various formulations. frontiersin.org

Academic Importance of Sucrose, 1-Myristate: A Monomyristate Perspective

This compound, as a monoester of sucrose and myristic acid, holds specific academic importance. ontosight.ai Myristic acid is a saturated fatty acid commonly found in both animal and vegetable fats. ontosight.ai The resulting sucrose monomyristate is a synthetic compound valued for its surfactant properties. ontosight.ai

From a research perspective, sucrose monomyristate is often compared with other sucrose esters to understand structure-activity relationships. For instance, studies have explored its potential as a penetration enhancer in dermal and nasal drug delivery systems. researchgate.netnih.gov Research has indicated that sucrose myristate can effectively moisturize the skin and enhance the penetration of certain drugs, sometimes outperforming other sucrose esters like sucrose laurate in specific applications. researchgate.net Furthermore, its effects on biological barriers, such as epithelial cell layers, are a subject of investigation, with studies showing a dose-dependent enhancement of permeability. nih.gov

The antimicrobial and antifungal properties of sucrose myristate are also of academic interest. mdpi.com Comparative studies have shown that while monosaccharide monomyristates can exhibit significant antifungal activity, sucrose myristate's activity might differ, highlighting the importance of the sugar headgroup in biological activity. mdpi.com Additionally, sucrose monomyristate has demonstrated the ability to inhibit biofilm formation by certain foodborne pathogenic bacteria, suggesting its potential application in food safety research. nih.gov

Scope and Research Focus of the Outline

This article will provide a detailed examination of the chemical compound "this compound." The focus will be strictly on its chemical and physical properties, methods of synthesis, and its applications in various research fields, including its role as a surfactant and its use in the study of membrane proteins. The content will adhere to a professional and authoritative tone, drawing from diverse scientific sources. The article will present data in interactive tables and conclude with a comprehensive list of all chemical compounds mentioned.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C26H48O12 nih.gov
Molecular Weight 552.7 g/mol nih.gov
IUPAC Name [(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl tetradecanoate nih.gov
CAS Number 200615-17-4 nih.gov
XLogP3 2.6 nih.gov
Density 1.33 g/cm³

Properties

CAS No.

200615-17-4

Molecular Formula

C26H48O12

Molecular Weight

552.7 g/mol

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl tetradecanoate

InChI

InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(29)35-16-26(24(34)21(31)18(15-28)37-26)38-25-23(33)22(32)20(30)17(14-27)36-25/h17-18,20-25,27-28,30-34H,2-16H2,1H3/t17-,18-,20-,21-,22+,23-,24+,25-,26+/m1/s1

InChI Key

UEYVMVXJVDAGBB-ZHBLIPIOSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Structural Elucidation and Analytical Characterization of Sucrose, 1 Myristate

Spectroscopic Analysis for Structure Confirmation (e.g., NMR, FTIR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the structure of sucrose (B13894) esters.

In a study of sucrose monomyristate prepared by transesterification, NMR spectroscopy was used on appropriate derivatives to determine the composition of the isomeric mixture. cdnsciencepub.com

For monosaccharide monomyristate derivatives, the ¹H-NMR spectra show characteristic signals for the -COOCH₂- protons. mdpi.comresearchgate.net The chemical shifts of the -CH₂-O- peaks are indicative of esterification at the C-6 hydroxyl group. researchgate.net

A study on various sugar-protein mixtures utilized NMR to investigate the interactions, revealing that significant chemical reactions can occur between the sugar and protein. nih.gov

Pulsed field gradient spin-echo NMR (PFGSE-NMR) has been used to study the micellization of pure monosubstituted sucrose fatty acid esters, including sucrose myristate, by measuring the self-diffusion coefficients of free molecules and micelles. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.

The synthesis of monosaccharide monomyristate derivatives is confirmed by the appearance of a C=O stretching vibration of the ester group, typically in the range of 1743–1751 cm⁻¹. mdpi.comresearchgate.net

FTIR analysis of myristoyl chloride, an intermediate in the synthesis of sucrose myristate, shows characteristic absorption peaks for the C=O group. mdpi.com

In studies of sugar-protein interactions, FTIR spectra have shown the disappearance of bands related to CH and COH groups and the appearance of new bands, suggesting the formation of new chemical bonds. nih.gov

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of sucrose myristate.

In the analysis of sucrose fatty acid esters, electrospray ionization mass spectrometry (ESI-MS) is often used in conjunction with HPLC to identify and characterize the different ester forms. researchgate.net Sucrose esters are typically detected as sodium adducts. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has been used to estimate the total sucrose ester content in foods by measuring the liberated sucrose after hydrolysis. researchgate.net

The structures of synthesized monosaccharide monomyristate derivatives have been confirmed using mass spectral data. mdpi.comresearchgate.net

A summary of typical spectroscopic data for sucrose esters is presented in the table below.

Spectroscopic TechniqueTypical Observations for Sucrose EstersReferences
¹H NMR Signals for -COOCH₂- protons, shifts in -CH₂-O- peaks indicating esterification. mdpi.com, researchgate.net
¹³C NMR Used to confirm the overall carbon framework. mdpi.com
FTIR C=O stretching vibration for the ester group around 1743–1751 cm⁻¹. mdpi.com, researchgate.net
MS (ESI) Detection as sodium adducts, provides molecular weight information. nih.gov, researchgate.net

Chromatographic Techniques for Compositional Analysis and Purity Assessment (e.g., HPLC, GC, TLC)

Chromatographic methods are essential for separating the components of sucrose ester mixtures, assessing purity, and quantifying the different ester forms.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of sucrose esters.

Reversed-phase HPLC (RP-HPLC) is the most common method for separating sucrose esters, often coupled with detectors like refractive index (RI), evaporative light scattering detector (ELSD), or mass spectrometry (MS). researchgate.netnih.gov

An HPLC-ELSD method using a reversed-phase column with a methanol (B129727) and water gradient can provide complete separation of mono- to octa-esters and their positional isomers in a single run. researchgate.net

For quantitative analysis, HPLC with an RI detector can be used under isocratic conditions. researchgate.net A method using a ZIC-HILIC column with an acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) mobile phase has also been described for sucrose analysis. sigmaaldrich.com

Gas Chromatography (GC): GC is another valuable tool, particularly for analyzing the fatty acid composition of sucrose esters.

GC analysis of sucrose esters typically requires derivatization, such as silylation, before analysis. nih.govfao.org

A method for determining free sucrose in sucrose ester samples involves GC analysis after silylation with hexamethyldisilazane (B44280) and trimethylchlorosilane. fao.org

GC-MS can be used to determine the total sucrose ester content in food samples by analyzing the sucrose released after hydrolysis. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for the qualitative analysis of sucrose esters.

TLC can be used to separate sucrose mono-, di-, and higher esters. nih.gov It has also been employed to separate up to six of the eight possible positional isomers of sucrose monostearate. researchgate.net

TLC is useful for monitoring the progress of sucrose ester synthesis reactions. researchgate.netekb.eg A TLC method using silica (B1680970) gel plates with a chloroform/acetic acid/water mobile phase has been described for the analysis of sugars like glucose, fructose (B13574), and sucrose. researchgate.net

Image analysis of TLC plates can be used for the semi-quantitative determination of carbohydrates. nih.gov

The table below summarizes the applications of different chromatographic techniques for the analysis of sucrose myristate.

Chromatographic TechniqueApplicationKey FeaturesReferences
HPLC Separation and quantification of sucrose esters and their isomers.RP-HPLC with RI, ELSD, or MS detection; gradient or isocratic elution. nih.gov, researchgate.net
GC Determination of free sucrose and fatty acid composition.Requires derivatization (e.g., silylation). nih.gov, fao.org, researchgate.net
TLC Qualitative analysis, separation of isomers, reaction monitoring.Simple, rapid, can be used for semi-quantitative analysis with image processing. nih.gov, researchgate.net, researchgate.net, researchgate.net, nih.gov

Micellization Behavior and Critical Micellar Concentration (CMC) Studies of Sucrose Myristate in Aqueous Systems

As a surfactant, sucrose myristate self-assembles into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). researchgate.net The CMC is a key parameter that characterizes the efficiency of a surfactant. wikipedia.org

The CMC of sucrose esters generally decreases as the length of the fatty acid chain increases. researchgate.net

The CMC can be determined by various methods, including surface tension measurements and fluorescence spectroscopy. uchile.cl In surface tension measurements, the CMC is identified as the point where the surface tension of the solution becomes relatively constant with increasing surfactant concentration. biolinscientific.com

Fluorescence techniques often employ probes like pyrene (B120774) or Laurdan. The change in the emission properties of these probes in the presence of micelles is used to determine the CMC. uchile.cl

A study investigating pure monosubstituted sucrose fatty acid esters, including sucrose myristate, used pulsed field gradient spin-echo NMR (PFGSE-NMR) to determine the CMC. nih.gov

For sucrose monoesters, the CMC values have been reported to be in the range of 10⁻⁵ to 10⁻⁴ M. researchgate.net

The table below presents reported CMC values for some sucrose monoesters.

Sucrose MonoesterCritical Micelle Concentration (CMC)MethodReference
Sucrose Monolaurate3.5 x 10⁻⁴ MNot specified researchgate.net
Sucrose Monostearate1.0 x 10⁻⁵ MNot specified researchgate.net
Sucrose MyristateInvestigated, specific value not provided in abstractPFGSE-NMR nih.gov

Investigations of Self-Diffusion Coefficients in Solution

The study of self-diffusion coefficients provides insights into the size and mobility of molecules and micelles in solution.

Pulsed field gradient spin-echo NMR (PFGSE-NMR) is a powerful technique for measuring the self-diffusion coefficients of both free surfactant molecules and micelles. nih.gov

By measuring the self-diffusion coefficients, it is possible to determine the hydrodynamic radii of the micelles. nih.gov

Studies on sucrose fatty acid monoesters, including sucrose myristate, have shown that the hydrodynamic radii of the micelles exhibit a linear progression with the length of the fatty acid chain. nih.gov

Molecular dynamics simulations have also been used to study the diffusion coefficients of sucrose in water, with results showing good agreement with experimental data. nepjol.info These simulations can provide both self-diffusion and binary diffusion coefficients. nepjol.info

The self-diffusion of sucrose in aqueous solutions is significantly slower than that of water, with the difference increasing as the sucrose concentration increases. core.ac.uk

The table below summarizes findings related to the self-diffusion of sucrose esters.

FindingTechniqueReference
Determination of self-diffusion coefficients of free molecules and micelles of sucrose myristate.PFGSE-NMR , nih.gov
Determination of hydrodynamic radii of micelles from self-diffusion data.PFGSE-NMR nih.gov
Linear relationship between micelle hydrodynamic radii and fatty acid chain length.PFGSE-NMR nih.gov
Calculation of self- and binary diffusion coefficients of sucrose in water.Molecular Dynamics Simulation nepjol.info

Structure Function Relationships in Sucrose, 1 Myristate and Analogs

Influence of Acylation Position (Regiochemistry) on Functional Properties

The sucrose (B13894) molecule possesses eight hydroxyl (-OH) groups available for esterification, but they exhibit different levels of reactivity. The three primary hydroxyl groups at positions 6, 6', and 1' are generally more reactive than the five secondary hydroxyls due to less steric hindrance. wikipedia.orgassemblingsugars.frarxiv.org This inherent reactivity difference, combined with the choice of chemical or enzymatic synthesis methods, allows for the production of specific regioisomers, where the fatty acid is attached at a selected position. mdpi.comcsic.esnih.gov The resulting regiochemistry significantly impacts the molecule's functional properties.

Research has shown that the specific site of acylation can influence physical properties more profoundly than even the length of the fatty acid chain. arxiv.org For instance, a study on sucrose dodecanoates (C12 esters) revealed that the melting temperature of 6'-O-dodecyl sucrose was 204.5°C, substantially higher than the 179.5°C reported for 6-O-dodecyl sucrose. arxiv.org This demonstrates that subtle shifts in the ester bond position can lead to significant changes in the physical behavior of the compound.

Table 1: Influence of Acylation Position on Sucrose Ester Properties

PropertyInfluence of Acylation Position (Regiochemistry)Example
ReactivityPrimary hydroxyl groups (6, 6', 1') are more reactive and common sites for acylation due to lower steric hindrance. wikipedia.orgarxiv.orgEnzymatic and chemical syntheses often target these primary positions. mdpi.com
Physical Properties (e.g., Melting Point)The specific position of the acyl chain significantly alters physical characteristics. The effect can be greater than that of chain length. arxiv.org6'-O-dodecyl sucrose has a melting point of 204.5°C, while 6-O-dodecyl sucrose melts at 179.5°C. arxiv.org
Biological ActivityThe site of substitution is crucial for antimicrobial efficacy. preprints.orgFor some sugar esters, acylation at the C-6 position is linked to enhanced antifungal activity. preprints.org

Impact of Fatty Acid Chain Length (Myristate vs. Laurate, Palmitate, Stearate) on Observed Activities

The length of the hydrophobic fatty acid chain is a fundamental parameter that modulates the activity of sucrose esters. By varying the acyl chain from laurate (C12) and myristate (C14) to palmitate (C16) and stearate (B1226849) (C18), the compound's properties can be fine-tuned for different functions.

One of the most studied areas is antimicrobial activity. Research highlights that medium-chain fatty acids often exhibit the most potent effects. Specifically, sucrose esters containing lauric acid (C12) and myristic acid (C14) have been found to have exceptional antibacterial properties compared to those with other chain lengths. nih.gov However, the relationship is complex; some studies on glucose-based esters have shown that antibacterial activity can decrease as the fatty acid chain length increases from C8 to C16. mdpi.com For example, sugar fatty acid esters with long-chain fatty acids (C14-C16) have been shown to inhibit biofilm formation by certain pathogenic bacteria. jocpr.com

The fatty acid chain length also dictates the physicochemical properties that are essential for applications in formulation science.

Emulsion Properties: In oil-in-glycerin emulsions, the viscosity is directly related to the fatty acid's length. Sucrose stearate (C18) produces a higher viscosity emulsion compared to sucrose palmitate (C16), while sucrose laurate (C12) results in a much lower viscosity and may have stability issues like creaming over time. rahn-group.com

Hydrophilicity: Shorter fatty acid chains result in a more hydrophilic molecule. Consequently, sucrose laurates are more hydrophilic and water-soluble than sucrose stearates. assemblingsugars.fr

Surface Activity: The critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles, is also dependent on chain length. As the fatty acyl chain gets longer and more hydrophobic, the CMC value decreases. ekb.eg

These structure-activity relationships allow for the selection of an appropriate sucrose ester for a specific purpose, whether it be for creating stable emulsions with desired textures or for developing formulations with targeted antimicrobial efficacy.

Table 2: Comparative Properties of Sucrose Monoesters with Different Fatty Acid Chains

Sucrose MonoesterFatty Acid ChainObserved Properties/Activities
Sucrose LaurateLauric Acid (C12)- High antimicrobial activity. nih.gov
  • More hydrophilic and water-soluble. assemblingsugars.fr
  • Forms low-viscosity emulsions. rahn-group.com
  • Sucrose MyristateMyristic Acid (C14)- Exceptional antibacterial properties. nih.gov
  • Good emulsion stability. researchgate.net
  • Effective at inhibiting biofilm formation. jocpr.com
  • Sucrose PalmitatePalmitic Acid (C16)- Good dough-conditioning effects. cerealsgrains.org
  • Forms emulsions with moderate viscosity build-up. rahn-group.com
  • Good emulsion stability. researchgate.net
  • Sucrose StearateStearic Acid (C18)- More lipophilic (oil-loving). assemblingsugars.fr
  • Forms high-viscosity emulsions. rahn-group.com
  • Good dough-strengthening effects. cerealsgrains.org
  • Degree of Substitution and Hydrophilic-Lipophilic Balance (HLB) in Relation to Research Applications

    The HLB value of a sucrose ester can be precisely controlled by managing the degree of substitution. sci-hub.seresearchgate.net

    Low DS (High HLB): When the DS is low (typically 1-2), the product is dominated by sucrose monoesters and diesters. The large, polar sucrose head constitutes a greater proportion of the molecule's mass, making the surfactant more hydrophilic and water-soluble. These esters have high HLB values, typically ranging from 11 to 16. frontiersin.orgsci-hub.semdpi.com

    High DS (Low HLB): As the number of attached fatty acid chains increases (DS of 3 or more), the lipophilic character of the molecule dominates. These higher-substituted esters are more oil-soluble and have low HLB values, which can range from 1 to 7. redalyc.orgsisterna.comsci-hub.se

    This tunable HLB range makes sucrose esters exceptionally versatile for a wide array of research applications, particularly in the formation and stabilization of emulsions. mdpi.comresearchgate.net The HLB value predicts how a surfactant will behave at an oil-water interface:

    High HLB Surfactants (HLB 8-16): These are effective as oil-in-water (O/W) emulsifiers, where small droplets of oil are dispersed within a continuous water phase. Sucrose esters with a high monoester content, such as sucrose laurate, myristate, and palmitate, are ideal for this purpose. frontiersin.orgsci-hub.sesci-hub.se

    Low HLB Surfactants (HLB 3-6): These are used as water-in-oil (W/O) emulsifiers, where water droplets are dispersed in a continuous oil phase. Sucrose esters rich in di-, tri-, and higher esters are suited for these applications. redalyc.orgsci-hub.se

    Table 3: Relationship Between Sucrose Ester Composition, HLB, and Applications

    Dominant Ester TypeDegree of Substitution (DS)Typical HLB RangePrimary CharacteristicCommon Research Application
    MonoestersLow (DS ≈ 1)11-16Hydrophilic (Water-Soluble)Oil-in-Water (O/W) Emulsifier. frontiersin.orgsci-hub.se
    Mono-/Diester MixIntermediate8-10BalancedWetting agents, solubilizers. sci-hub.se
    Di-, Tri-, and PolyestersHigh (DS ≥ 3)1-7Lipophilic (Oil-Soluble)Water-in-Oil (W/O) Emulsifier. redalyc.orgsci-hub.se

    Mechanistic Research on the Biological Activities of Sucrose, 1 Myristate

    Research on Permeation Enhancement Mechanisms

    Sucrose (B13894) esters, including sucrose, 1-myristate, are recognized for their ability to enhance the permeation of substances across biological membranes. This characteristic is particularly relevant in the development of transdermal and other drug delivery systems.

    Modulation of Cell Membrane Permeability

    This compound's primary mechanism as a permeation enhancer lies in its ability to interact with and modify the structure of the cell membrane. The cell membrane, a lipid bilayer, acts as a selective barrier, and its permeability is a critical factor in the transport of molecules into and out of the cell.

    Research indicates that sucrose esters can disrupt the highly ordered structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid matrix, thereby facilitating the passage of drug molecules. The amphiphilic nature of this compound, with its hydrophilic sucrose head and lipophilic myristic acid tail, allows it to insert itself into the lipid bilayer. This insertion is thought to create transient pores or disrupt the tight packing of the lipids, leading to increased membrane permeability. uvigo.esnih.gov

    Studies using model membrane systems, such as giant unilamellar vesicles (GUVs) and Caco-2 cell lines, have provided insights into these mechanisms. For instance, research has shown that sucrose esters can alter the fluidity of rat small intestine membranes. mdpi.com Furthermore, treatment with sucrose esters has been observed to decrease the expression levels of tight junction proteins like claudin-1 and claudin-4 in Caco-2 cells, which are crucial for maintaining the barrier function of epithelial tissues. mdpi.com The interaction of sucrose itself with phospholipid membranes has been shown to increase membrane permeability, a process that can be tracked using fluorescence dynamics. nih.gov This suggests that the sucrose moiety of the ester plays a direct role in modulating membrane properties.

    The effectiveness of sucrose esters as permeation enhancers is also influenced by the length of the fatty acid chain. While sucrose laurate is a commonly studied enhancer, research has indicated that sucrose myristate can be a more effective penetration enhancer at lower concentrations for certain drugs, like ibuprofen (B1674241). researchgate.netresearchgate.net

    Role in Drug Delivery Systems: Solubilization and Absorption Enhancement

    Beyond modulating membrane permeability, this compound plays a crucial role in drug delivery systems through its solubilizing and absorption-enhancing properties. researchgate.netnih.gov Many therapeutic compounds are poorly soluble in water, which can limit their bioavailability. Sucrose esters, acting as surfactants, can form micelles that encapsulate these hydrophobic drugs, increasing their solubility in aqueous environments. researchgate.net

    This solubilization is a key first step in enhancing drug absorption. Once solubilized, the drug is more readily available at the absorption site. The permeation-enhancing effects of this compound then come into play, facilitating the transport of the solubilized drug across the biological membrane. researchgate.netwebsite-files.com

    In transdermal drug delivery, for instance, a hydrogel formulation containing sucrose myristate has been shown to not only moisturize the skin but also significantly enhance the penetration of ibuprofen compared to formulations with sucrose laurate. researchgate.net The combination of sucrose myristate with other excipients, such as Transcutol, can further improve the penetration of drugs into the skin, suggesting a synergistic effect. website-files.com These findings highlight the potential of this compound as a biocompatible and effective excipient in the development of various drug delivery systems, including topical and transdermal formulations. researchgate.netresearchgate.netwebsite-files.com

    Investigations into Antimicrobial Action

    Sucrose esters of fatty acids have demonstrated a broad spectrum of antimicrobial activity, and this compound is a notable example within this class of compounds. researchgate.net Research into its antimicrobial properties focuses on its interactions with microbial cells and its relative potency compared to other similar esters.

    Mechanisms of Interaction with Microbial Cell Membranes

    The primary mode of antimicrobial action for this compound is believed to be the disruption of the microbial cell membrane. researchgate.netresearchgate.net The amphiphilic structure of the molecule is key to this activity. The hydrophilic sucrose portion can interact with the polar components of the cell surface, while the lipophilic myristic acid tail can insert into and disrupt the lipid bilayer of the cell membrane. mdpi.com

    This interaction can lead to a number of detrimental effects on the microbial cell:

    Increased Membrane Permeability: Insertion of the fatty acid chain into the membrane disrupts the lipid packing, leading to increased permeability. This can cause the leakage of essential intracellular components such as proteins, ions, and nucleic acids, ultimately leading to cell death. researchgate.net

    Membrane Destabilization: The presence of sucrose myristate molecules within the membrane can destabilize its structure, leading to lysis of the bacterial cell. mdpi.com

    Inhibition of Cellular Processes: The accumulation of fatty acid esters in the cell membrane can inhibit the function of membrane-bound enzymes and transport systems, disrupting vital cellular processes. jst.go.jp

    Studies have shown that the effectiveness of this disruption can vary between different types of microbes. For example, sucrose esters tend to be more effective against Gram-positive bacteria. mdpi.com The outer membrane of Gram-negative bacteria, which contains lipopolysaccharides, can present an additional barrier that may reduce the efficacy of these compounds. mdpi.com

    Comparative Studies of Antimicrobial Potency (Sucrose Myristate vs. Other Fatty Acid Esters)

    The antimicrobial potency of sucrose fatty acid esters is significantly influenced by the chain length of the fatty acid. Comparative studies have been conducted to understand how sucrose myristate (a C14 ester) fares against other esters.

    Research has consistently shown that medium-chain fatty acid esters, particularly those with lauric acid (C12) and myristic acid (C14), exhibit strong antibacterial activity. researchgate.net For instance, in studies against various Bacillus species, monoglycerol monomyristate (MG14) and sucrose myristate (SE14) demonstrated significant bacteriostatic and bactericidal effects. jst.go.jp

    When compared to other monosaccharide myristate esters, sucrose myristate has shown interesting variations in activity. For example, while sucrose myristate exhibited a larger inhibition zone against Staphylococcus aureus than some monosaccharide monomyristates, glucosyl monomyristate showed higher activity against Escherichia coli. mdpi.comnih.gov This suggests that the nature of the sugar headgroup also plays a role in determining the antimicrobial spectrum and potency. Furthermore, monosaccharide monomyristates have demonstrated significant antifungal activity, sometimes exceeding that of sucrose myristate. mdpi.comnih.gov

    The following table summarizes the comparative antimicrobial activity of sucrose myristate and other related esters based on inhibition zone data from a disc diffusion test.

    CompoundS. aureus (mm)B. subtilis (mm)E. coli (mm)C. albicans (mm)
    Sucrose Myristate 10.0-
    Glucosyl Monomyristate7.910.17.07.4
    Galactosyl Monomyristate8.810.26.87.2
    Fructosyl Monomyristate7.19.86.58.8
    1-Myristoyl-sn-glycerol10.32.41.5-
    2-Myristoyl-sn-glycerol20.0*29.5-
    Data not available
    - No inhibition zone
    Source: nih.gov

    This data highlights that while sucrose myristate is effective, particularly against S. aureus, other esters may offer advantages against different microbial species. The interplay between the fatty acid chain length and the sugar moiety is a critical area of ongoing research to develop more potent and selective antimicrobial agents. researchgate.netmdpi.com

    Other Biological Activities under Academic Investigation (e.g., Anti-tumor, Antioxidant, Anti-inflammatory)

    Beyond its well-documented roles as a permeation enhancer and antimicrobial agent, this compound and related sucrose esters are being investigated for a range of other biological activities, including anti-tumor, antioxidant, and anti-inflammatory effects. researchgate.netresearchgate.netresearchgate.net

    Anti-tumor Activity: Some studies have suggested that fatty acid esters, including those of sucrose, may possess anti-tumor properties. researchgate.net For example, research has indicated that certain saturated fatty acids and their ester derivatives exhibit anti-tumor activity against Ehrlich ascites carcinoma. researchgate.net While direct evidence for this compound is still emerging, the broader class of compounds shows promise. One proposed mechanism is the inhibition of myristate uptake by cancer cells, which can be crucial for the function of certain proteins involved in cancer signaling pathways. nih.gov Additionally, dietary sucrose itself has been linked to tumorigenesis in mammary glands, partly through the 12-lipoxygenase pathway, suggesting that the metabolism of sucrose and its derivatives could have implications in cancer biology. nih.gov

    Antioxidant Activity: The antioxidant potential of sucrose esters is another area of active research. Antioxidants are compounds that can inhibit oxidation, a chemical reaction that can produce free radicals and lead to cell damage. Some studies have reported that sucrose esters exhibit antioxidant properties. researchgate.net The antioxidant activity of Maillard reaction products derived from sugar-amino acid models has been documented, suggesting that sugar derivatives can have radical scavenging capabilities. researchgate.netubc.ca For instance, extracts from the Sukkari date, which contains sucrose, have shown good antioxidant activity through various assays like DPPH, reducing power, and ABTS radical scavenging. nih.gov

    Anti-inflammatory Activity: Sucrose esters are also being explored for their anti-inflammatory effects. researchgate.netresearchgate.net Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Some sucrose esters have been shown to inhibit pro-inflammatory enzymes and cytokines. dntb.gov.ua For example, sucrose esters from P. peruviana calyces have demonstrated the ability to reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. dntb.gov.ua These effects are thought to be related to the inhibition of the NF-κB signaling pathway. dntb.gov.ua Furthermore, micro-immunotherapy using ultra-low doses of pro-inflammatory cytokines impregnated on lactose-sucrose pillules has been shown to have an anti-inflammatory effect, reducing the secretion of TNF-α in cell models. nih.gov

    The investigation into these additional biological activities of this compound and related compounds is still in its early stages. However, the preliminary findings suggest that these molecules may have a broader therapeutic potential than previously understood, warranting further in-depth research. researchgate.netresearchgate.net

    Research Applications and Emerging Perspectives for Sucrose, 1 Myristate

    Role in Emulsion and Foam Stabilization Research

    Sucrose (B13894), 1-myristate, as part of the broader class of sucrose esters, is extensively studied for its ability to stabilize emulsions and foams. mdpi.comresearchgate.net These esters are valuable non-ionic surfactants utilized in food, cosmetics, and pharmaceuticals due to their wide range of hydrophilic-lipophilic balance (HLB) values. mdpi.comresearchgate.net The emulsifying and foaming properties are largely dictated by the degree of esterification; monoesters like Sucrose, 1-myristate are more hydrophilic and are effective for oil-in-water (o/w) emulsions. redalyc.org

    Research has demonstrated that sucrose myristate contributes to good emulsion stability. researchgate.net A study comparing various sucrose esters found that those derived from myristate, palmitate, and laurate all exhibited favorable emulsion stability. researchgate.net The concentration of the sucrose ester plays a crucial role, with variations in concentration significantly affecting properties like specific gravity, pH, viscosity, and surface tension of the resulting emulsion. researchgate.net For instance, a lotion made with 10% sucrose myristate ester was identified as the best sample in one study based on both laboratory results and consumer preferences. researchgate.net

    A particularly novel area of investigation is the use of sucrose esters in the stabilization of water-free foams , also known as oleofoams. mdpi.comresearchgate.netresearchgate.net With a rising demand for water-free products, research into colloids stabilized by sucrose esters in non-aqueous media is expanding. mdpi.comresearchgate.net Studies have shown that more hydrophilic sucrose esters, which have a high monoester content, are effective at encapsulating air, with some achieving up to 62% air encapsulation. mdpi.comresearchgate.netresearchgate.net These hydrophilic esters also significantly reduce the oil/air surface tension. mdpi.comresearchgate.netresearchgate.net The type of oil used also influences foamability, with longer fatty acid chains in the oil's triglycerides leading to greater air incorporation. mdpi.comresearchgate.netresearchgate.net

    Table 1: Research Findings on Sucrose Ester Emulsion and Foam Stabilization

    Research Area Key Findings Sucrose Ester(s) Studied
    Emulsion Stability Exhibited good emulsion stability in lotion formulations. researchgate.net Concentration significantly impacts viscosity and surface tension. researchgate.net Sucrose myristate, Sucrose palmitate, Sucrose laurate researchgate.net
    Water-Free Foams (Oleofoams) Hydrophilic sucrose esters (high monoester content) rendered the most encapsulated air (up to 62%). mdpi.comresearchgate.net Reduced oil/air surface tension the most. mdpi.comresearchgate.net Sucrose esters with varying HLB values mdpi.comresearchgate.net
    Influence of Oil Type Longer fatty acid chains in triglycerides led to more incorporated air in foams. mdpi.comresearchgate.net Not specified

    Advanced Drug Delivery Research

    Sucrose esters, including this compound, are being explored for their potential in advanced drug delivery systems beyond basic penetration enhancement. mdpi.comresearchgate.netnih.gov Their biocompatible and biodegradable nature makes them attractive excipients in pharmaceutical formulations. researchgate.netresearchgate.net They are investigated for their roles in forming various drug delivery vehicles such as microemulsions, nanoemulsions, and nanoparticles. mdpi.comacs.orgnih.gov

    In the realm of dermal and transdermal delivery, sucrose esters have shown promise. They can be used to create highly viscous semi-solid formulations without the need for additional additives. mdpi.com Research has demonstrated the development of both viscous macroemulsions and fluid nanoemulsions with the exact same chemical composition, merely by altering the production process. mdpi.com Sucrose myristate, in particular, has been identified as a promising and effective penetration enhancer, showing a better effect at lower concentrations compared to sucrose laurate for the delivery of ibuprofen (B1674241). researchgate.net

    Furthermore, sucrose esters are being investigated in the formation of nanoparticles for oral drug delivery. nih.gov The addition of sugars like sucrose can be beneficial during the production of nanoparticles, for instance, by reducing the melting temperature upon drying, which can help in avoiding the transition phase after rehydration. nih.gov Microemulsions formulated with sucrose esters have also been shown to be effective delivery systems. For example, a microemulsion containing sucrose oleate, ethanol, isopropyl myristate, and water significantly increased the skin incorporation of resveratrol. nih.gov The mechanism for this enhanced delivery is thought to involve modification of the stratum corneum by the microemulsion components. nih.gov

    Table 2: Applications of this compound in Advanced Drug Delivery Research

    Delivery System Key Research Finding Model Drug/Application
    Dermal/Transdermal Hydrogels Sucrose myristate showed better drug penetration enhancement at lower concentrations compared to sucrose laurate. researchgate.net Ibuprofen researchgate.net
    Microemulsions A sucrose oleate-based microemulsion significantly increased the skin incorporation of the active ingredient. nih.gov Resveratrol nih.gov
    Nanoemulsions Sucrose esters can be used to formulate both viscous macroemulsions and fluid nanoemulsions by altering the production process. mdpi.com Lipophilic model drugs mdpi.com
    Nanoparticles Sugars can be used to improve the stability of nanoparticles during production. nih.gov General oral drug delivery nih.gov

    Biotechnological Relevance and Potential for Sustainable Production

    The production of sucrose esters, including this compound, is an area of active research with a strong focus on developing sustainable and "green" manufacturing processes. redalyc.orgsci-hub.se Traditionally, the synthesis of sucrose esters has faced challenges due to the low compatibility of the reactants (sucrose and fatty acids or their esters) and the need for solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which raise health concerns. redalyc.orgaiche.org

    A significant advancement in sustainable production is the use of enzymatic synthesis. sci-hub.see3s-conferences.org Lipases are commonly used as biocatalysts to facilitate the esterification or transesterification reaction. sci-hub.see3s-conferences.orgfrontiersin.org This enzymatic approach offers several advantages, including milder reaction conditions (lower temperatures), which prevents the Maillard reaction and subsequent darkening of the product, and the potential to eliminate the need for organic solvents. e3s-conferences.org Research has shown that enzymes like Candida antarctica lipase (B570770) can effectively catalyze the reaction between methyl esters and sucrose, achieving high yields. e3s-conferences.org One study reported a yield of 90.45% for sucrose ester synthesis using this enzyme. e3s-conferences.org

    Solvent-free synthesis is another key area of research for sustainable production. redalyc.orgaiche.org This approach aims to overcome reactant incompatibility by using emulsifiers as contacting agents. redalyc.org Studies have evaluated the use of commercial emulsifiers to facilitate the reaction between sucrose and fatty acid methyl esters at elevated temperatures with a catalyst like potassium carbonate. redalyc.org While challenges in scaling up these green manufacturing approaches remain, ongoing research and development are focused on improving their efficiency and cost-effectiveness. sci-hub.seresearchgate.net

    Environmental Aspects in Research

    The environmental profile of sucrose esters, including this compound, is a significant advantage driving their adoption in various industries. redalyc.orgresearchgate.netaiche.org They are recognized for being readily biodegradable and having low toxicity. researchgate.netaiche.orghhoya.comresearchgate.net

    The biodegradability of sucrose esters has been a subject of study. ekb.egeuropa.eu Research indicates that they are inherently biodegradable. europa.eu The structure of the sucrose ester can influence the rate and extent of degradation. researchgate.net For instance, one study noted that while sucrose laurate degraded rapidly, its sulfonated analog showed significantly reduced biodegradability. researchgate.net The low water solubility of some sucrose esters can make testing for ready biodegradability challenging, sometimes requiring the use of pre-adapted inoculum in testing protocols. europa.eu

    The ecological impact of these compounds is considered favorable due to their origin from renewable resources—sucrose from sources like sugar cane and fatty acids from vegetable oils. aiche.orghhoya.com Their use as "green" non-ionic surfactants is supported by their non-toxic, non-irritant, and environmentally friendly characteristics. researchgate.net These properties make them a desirable alternative to some traditional surfactants that may have a greater environmental footprint.

    Future Research Directions and Challenges in Sucrose, 1 Myristate Chemistry and Biochemistry

    Development of Novel Regioselective Synthetic Strategies

    The precise synthesis of sucrose (B13894) monoesters like Sucrose, 1-myristate remains a significant hurdle due to the sucrose molecule's eight hydroxyl groups, which have similar reactivity. researchgate.net Achieving regioselectivity, the ability to selectively acylate a specific hydroxyl group, is crucial for producing pure compounds and understanding their structure-function relationships.

    Current Chemical and Enzymatic Approaches:

    Chemical synthesis often involves harsh conditions, such as high temperatures and the use of toxic solvents and acylating agents, leading to a mixture of products with varying degrees of esterification and positional isomers. researchgate.netacs.org This necessitates complex and often inefficient purification steps. researchgate.net

    Enzymatic synthesis, utilizing lipases, offers a more environmentally friendly and regioselective alternative. nih.govresearchgate.net Lipases can catalyze the esterification of sucrose with a high degree of specificity, often favoring the primary hydroxyl groups, particularly at the 6-position. nih.govmdpi.com However, challenges remain, including the low solubility of sucrose in many organic solvents compatible with enzyme activity and the potential for acyl migration. acs.orgresearchgate.net

    Future Directions:

    Future research is focused on developing more efficient and highly regioselective synthetic strategies. This includes:

    Advanced Biocatalysts: The discovery and engineering of novel enzymes with tailored substrate specificity and stability in non-conventional media are critical. nih.gov This could involve screening for new microbial lipases or using protein engineering to modify existing ones for enhanced performance with sucrose and myristic acid.

    Novel Solvent Systems: The exploration of alternative solvent systems, such as ionic liquids and deep eutectic solvents (DESs), shows promise for improving the solubility of both sucrose and the enzyme, thereby enhancing reaction rates and yields. acs.orgmdpi.com However, the compatibility of these solvents with enzymatic activity, especially for disaccharides, requires further investigation. acs.org

    Chemoenzymatic Methods: Combining the advantages of both chemical and enzymatic approaches can lead to more efficient syntheses. For instance, a chemical step could be used to protect certain hydroxyl groups, followed by a regioselective enzymatic acylation. researchgate.net

    Modified Mitsunobu Reaction: The Mitsunobu reaction has been adapted for the preferential esterification at the 6-OH of sucrose, offering a versatile method for synthesizing 6-O-sucrose esters. mdpi.com Further optimization of this and similar chemical methods could improve yields and regioselectivity.

    Table 1: Comparison of Synthetic Strategies for Sucrose Esters

    StrategyAdvantagesDisadvantagesFuture Research Focus
    Chemical Synthesis High reaction rates, versatile for various fatty acids.Low regioselectivity, harsh reaction conditions, use of toxic reagents. researchgate.netacs.orgDevelopment of milder catalysts and more selective reactions.
    Enzymatic Synthesis High regioselectivity, environmentally friendly, mild reaction conditions. nih.govresearchgate.netLow sucrose solubility in compatible solvents, potential for acyl migration, enzyme cost and stability. acs.orgresearchgate.netNovel enzymes and solvent systems, enzyme immobilization. acs.orgnih.gov
    Chemoenzymatic Synthesis Combines the benefits of both approaches for potentially higher efficiency and selectivity. researchgate.netCan involve multiple steps, increasing complexity and cost.Streamlining multi-step processes and optimizing reaction conditions.

    Advanced Mechanistic Studies of Biological Interactions

    Understanding how this compound interacts with biological systems at a molecular level is crucial for its application in pharmaceuticals and other biomedical fields. Key areas of future investigation include its interactions with cell membranes and enzymes.

    Membrane Interactions:

    Sucrose esters are known to interact with cell membranes, which is fundamental to their roles as penetration enhancers and emulsifiers. mdpi.comresearchgate.net The myristate tail, being a 14-carbon fatty acid, facilitates insertion into the lipid bilayer. oup.com This interaction can alter membrane fluidity and the function of membrane-associated proteins. mdpi.com

    Future research should focus on:

    Detailed Membrane Fluidity Studies: Utilizing techniques like fluorescence anisotropy to quantify the precise effects of this compound on the fluidity of different cell membrane models. mdpi.com

    Impact on Tight Junctions: Investigating the molecular mechanisms by which sucrose esters affect the expression and organization of tight junction proteins, such as claudins, which are critical for regulating paracellular permeability. mdpi.com

    Role of Myristoylation: Elucidating the specific contribution of the myristoyl group to membrane binding affinity and comparing it with other acyl chains. nih.gov Computational modeling can provide insights into the energetic favorability of myristate insertion into the membrane versus remaining in a protein pocket. nih.gov

    Enzymatic Interactions:

    The susceptibility of this compound to enzymatic hydrolysis, particularly by lipases and esterases in the gastrointestinal tract, influences its stability and biological fate. mdpi.com Conversely, it may also act as an inhibitor of certain enzymes.

    Key research questions include:

    Hydrolysis and Biodegradability: Characterizing the enzymatic breakdown of this compound in simulated physiological environments to predict its behavior in vivo. mdpi.com

    Enzyme Inhibition: Investigating the potential for this compound to inhibit enzymes like pancreatic lipase (B570770), which could have implications for its use in controlling lipid digestion. nih.gov

    Structure-Activity Relationships: Systematically studying how the position of the myristate group on the sucrose molecule affects its interaction with and susceptibility to various enzymes.

    Exploration of this compound in Emerging Biomaterial and Nanotechnology Applications

    The unique amphiphilic nature of this compound makes it a promising candidate for use in advanced biomaterials and nanotechnology. scispace.com Its biocompatibility and biodegradability are significant advantages in these fields. researchgate.netfrontiersin.org

    Potential Applications:

    Drug Delivery Systems: this compound can self-assemble into micelles or be used to stabilize nanoparticles and liposomes for targeted drug delivery. acs.orgresearchgate.net Its ability to enhance penetration across biological barriers is particularly valuable for dermal and transdermal drug formulations. researchgate.netcir-safety.org

    Biomaterial Coatings: As a coating for medical implants, it could improve biocompatibility and reduce inflammatory responses.

    Nanomedicine: In nanomedicine, it can be a component of "smart" imaging agents or multifunctional nanocarriers for theranostics, combining diagnosis and therapy. acs.org

    Challenges and Future Directions:

    Controlled Self-Assembly: A primary challenge is to control the self-assembly of this compound into well-defined nanostructures. Future research will need to systematically study how factors like concentration, temperature, and the presence of other molecules influence the size and morphology of the resulting aggregates. researchgate.net

    Stability of Formulations: The long-term stability of nanoparticles and emulsions stabilized by this compound needs to be thoroughly evaluated, especially under physiological conditions.

    In Vivo Performance: Translating promising in vitro results to effective in vivo applications requires extensive studies on the pharmacokinetics, biodistribution, and efficacy of these nano-formulations.

    Table 2: Potential Nanotechnology Applications of this compound

    Application AreaPotential Role of this compoundKey Research Challenge
    Drug Delivery Emulsifier, penetration enhancer, component of nanocarriers. researchgate.netresearchgate.netOptimizing formulation for stability and targeted release.
    Biomaterials Biocompatible coating for medical devices. frontiersin.orgEnsuring long-term stability and performance of the coating.
    Nanomedicine Component of diagnostic imaging agents and theranostic platforms. acs.orgDesigning multifunctional systems with precise control over properties.

    Computational and Modeling Approaches for Predicting Sucrose Ester Behavior

    Computational modeling and simulations are becoming indispensable tools for accelerating research and development in sucrochemistry. These approaches can provide valuable insights into the structure-property relationships of sucrose esters and predict their behavior in various environments.

    Current Modeling Techniques:

    Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the molecular structure of sucrose esters with their physicochemical properties (e.g., HLB value, critical micelle concentration) and biological activities. uminho.ptnih.gov

    Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic interactions of this compound with cell membranes, proteins, and other molecules at an atomic level. acs.org This can reveal mechanisms of membrane disruption, enzyme binding, and self-assembly.

    Coarse-Graining Models: For larger systems and longer timescales, coarse-graining methods can be employed to study processes like micelle formation and the interaction of sucrose esters with large biomolecular complexes. researchgate.net

    Future Research Directions:

    Improving Predictive Accuracy: A major challenge is to develop more accurate and robust predictive models. This requires larger and more diverse datasets for training and validation, as well as the development of more sophisticated algorithms, including machine learning and deep learning approaches. uminho.pt

    Multi-scale Modeling: Integrating different modeling techniques across multiple scales (from quantum mechanics to coarse-grained simulations) will be essential for a comprehensive understanding of sucrose ester behavior, from single-molecule properties to the performance of bulk formulations.

    Predicting Regioselectivity: Computational approaches could be developed to predict the regioselectivity of enzymatic and chemical synthesis, guiding the design of more efficient synthetic routes.

    Simulating Biological Fate: Advanced models could simulate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, aiding in the design of safer and more effective pharmaceutical products. nih.gov

    Q & A

    Q. How should researchers address discrepancies between theoretical and experimental yields in sucrose 1-myristate synthesis?

    • Methodological Answer : Calculate theoretical yield based on stoichiometry and reactant purity. If experimental yields deviate >10%, investigate:
    • Side reactions (e.g., di-ester formation via TLC monitoring).
    • Catalyst deactivation (FTIR to check enzyme conformation).
    • Losses during purification (gravimetric analysis of fractions).
    • Report yield ranges with error margins and provide raw data in supplementary materials .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.